molecular formula C21H30O2 B3025763 delta3-Tetrahydrocannabinol, (S)- CAS No. 95720-02-8

delta3-Tetrahydrocannabinol, (S)-

Cat. No. B3025763
CAS RN: 95720-02-8
M. Wt: 314.5 g/mol
InChI Key: NEBZNJDFIPBXCS-AWEZNQCLSA-N
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Description

Delta-3-Tetrahydrocannabinol, also known as Δ3-THC, is a synthetic isomer of tetrahydrocannabinol (THC), which was developed during the original research in the 1940s to develop synthetic routes to the natural products Δ8-THC and Δ9-THC found in the cannabis plant . The (S) enantiomer of Δ3-THC has similar effects to Δ9-THC, though with several times lower potency .


Synthesis Analysis

The synthesis of Δ3-THC was part of the original research in the 1940s to develop synthetic routes to the natural products Δ8-THC and Δ9-THC found in the cannabis plant . Current research is mostly dedicated to exploiting the chemical versatility of this relevant compound class with regard to its therapeutic potential .


Molecular Structure Analysis

The molecule of THC has 21 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms . The molecular structure of THC is known to have a special shape that fits into places in your brain called receptors .


Physical And Chemical Properties Analysis

The physical properties of THC such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The molecule of THC has 21 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Neuropharmacological Applications

  • CB1 and CB2 Receptor Interactions : Δ9-THC binds to cannabinoid receptors (CB1 and CB2) in the brain, influencing processes like neurotransmitter release, pain perception, and functions of the cardiovascular, gastrointestinal, and liver systems (Izzo et al., 2009).

  • Role in Neuroprotection and Neurodegeneration : Δ9-THC has been explored for its neuroprotective effects in models of neurodegeneration and excitotoxicity, potentially mediated by the PI3K/Akt/GSK‐3 signaling pathway (Ozaita et al., 2007).

Potential Therapeutic Applications

  • Influence on Appetite and Growth : Δ9-THC affects appetite and growth, as demonstrated in studies on mice, suggesting its role in feeding and development (Fride et al., 2001).

  • Analgesic Properties : Research has explored the analgesic effects of Δ9-THC, particularly in models like the formalin test in mice, indicating its potential in pain management (Jafari et al., 2007).

Biochemical and Molecular Insights

  • Molecular Recognition and Detection : Studies have provided insights into the molecular recognition of Δ9-THC and developed sensitive assays for its detection, which are crucial for understanding its pharmacodynamics (Niemi et al., 2010).

  • Interaction with Cellular Mechanisms : Research has shown that Δ9-THC can modulate cellular mechanisms like oxidative stress in cells such as C6 glioma cells, providing an understanding of its cellular impact (Goncharov et al., 2005).

Psychotropic Effects and Brain Function

  • Impact on Brain Function : Studies have examined the impact of Δ9-THC on brain functions like memory, sensory processing, and emotional response, contributing to understanding its psychotropic effects (Bhattacharyya et al., 2010).

  • Cannabinoid Receptor Localization : Research has mapped the localization of cannabinoid receptors in the brain, helping to elucidate the regions affected by Δ9-THC (Herkenham et al., 1990).

Mechanism of Action

THC demonstrates its effects through weak partial agonist activity at Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors, which results in the well-known effects of smoking cannabis such as increased appetite, reduced pain, and changes in emotional and cognitive processes .

Safety and Hazards

Δ3-THC has been identified as a component of vaping liquid products . The safety data sheet for THC states that it may be harmful if swallowed and may cause drowsiness or dizziness .

Future Directions

The existing work underscores the potential therapeutic value of THC and, at the same time, calls attention to the critical need for better-designed protocols to fully explore and demonstrate safety and efficacy . Future research should focus on addressing these issues to fully exploit the therapeutic potential of Δ3-THC .

properties

IUPAC Name

(9S)-6,6,9-trimethyl-3-pentyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-14,22H,5-11H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBZNJDFIPBXCS-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2C3=C(CC[C@@H](C3)C)C(OC2=C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241935
Record name (9S)-7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

delta3-Tetrahydrocannabinol, (S)-

CAS RN

95720-02-8
Record name delta3-Tetrahydrocannabinol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095720028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9S)-7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.3-TETRAHYDROCANNABINOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYI73UAY3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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